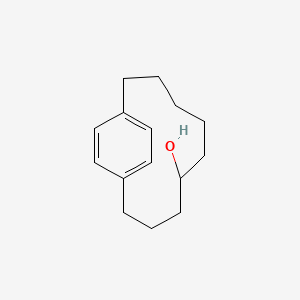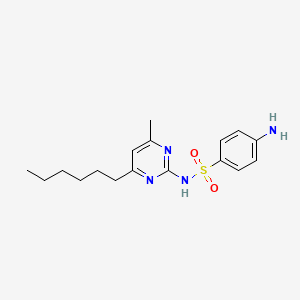
13,20-dioxodotriacontanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,20-Dioxodotriacontanedioic acid is a unique organic compound with the molecular formula C32H58O6. It consists of 32 carbon atoms, 58 hydrogen atoms, and 6 oxygen atoms . This compound is part of a class of long-chain dicarboxylic acids, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 13,20-dioxodotriacontanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of long-chain hydrocarbons or fatty acids. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions . Industrial production methods may involve the catalytic oxidation of specific precursors in the presence of suitable catalysts to achieve high yields and purity.
Chemical Reactions Analysis
13,20-Dioxodotriacontanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce shorter-chain dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Scientific Research Applications
13,20-Dioxodotriacontanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: This compound can be utilized in studies related to lipid metabolism and the role of long-chain fatty acids in biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a component in biodegradable materials, is ongoing.
Industry: It finds applications in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 13,20-dioxodotriacontanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may influence lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
13,20-Dioxodotriacontanedioic acid can be compared with other long-chain dicarboxylic acids such as:
Adipic acid (C6H10O4): Commonly used in the production of nylon and other polymers.
Sebacic acid (C10H18O4): Used in the manufacture of plasticizers, lubricants, and cosmetics.
Suberic acid (C8H14O4): Employed in the synthesis of polyesters and polyamides.
What sets this compound apart is its longer carbon chain, which imparts unique physical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
17207-62-4 |
|---|---|
Molecular Formula |
C32H58O6 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
13,20-dioxodotriacontanedioic acid |
InChI |
InChI=1S/C32H58O6/c33-29(23-17-11-7-3-1-5-9-13-21-27-31(35)36)25-19-15-16-20-26-30(34)24-18-12-8-4-2-6-10-14-22-28-32(37)38/h1-28H2,(H,35,36)(H,37,38) |
InChI Key |
ADLDDXKFYNAGMK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)CCCCCCC(=O)CCCCCCCCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)



![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

